molecular formula C23H19BrN2O5 B266769 5-(4-bromophenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-bromophenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B266769
M. Wt: 483.3 g/mol
InChI Key: NFJMMFUNVDPDMU-XUTLUUPISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-bromophenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention within the scientific community due to its potential applications in various fields of research. This compound is a member of the pyrrolone family and has been the subject of numerous studies investigating its synthesis, mechanism of action, and potential applications in biochemical and physiological research.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, studies have suggested that this compound may act by inhibiting various enzymes such as topoisomerase II and histone deacetylase (HDAC). Inhibition of these enzymes can lead to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-bromophenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has various biochemical and physiological effects. This compound has been shown to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest in cancer cells. It has also been suggested that this compound may have anti-inflammatory properties and could be used to treat various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 5-(4-bromophenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its potent anti-cancer activity. This compound has been shown to be effective against various cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using this compound is its relatively complex synthesis process, which may limit its availability for research purposes.

Future Directions

There are several future directions for research on 5-(4-bromophenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one. Some of these include:
1. Further investigation of the mechanism of action of this compound in cancer cells.
2. Development of more efficient and cost-effective synthesis methods for this compound.
3. Investigation of the potential anti-inflammatory properties of this compound.
4. Evaluation of the potential of this compound as a therapeutic agent for various diseases.
5. Investigation of the potential of this compound as a lead compound for the development of new anti-cancer drugs.
In conclusion, 5-(4-bromophenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one is a promising compound with potential applications in various areas of scientific research. Further investigation is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 5-(4-bromophenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 4-bromoaniline, ethyl 4-ethoxybenzoate, and 5-methyl-3-isoxazolyl-4-carboxylic acid in the presence of a coupling agent and a base. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

5-(4-bromophenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has shown potential applications in various areas of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has been suggested that the mechanism of action of this compound involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.

properties

Product Name

5-(4-bromophenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C23H19BrN2O5

Molecular Weight

483.3 g/mol

IUPAC Name

(4E)-5-(4-bromophenyl)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C23H19BrN2O5/c1-3-30-17-10-6-15(7-11-17)21(27)19-20(14-4-8-16(24)9-5-14)26(23(29)22(19)28)18-12-13(2)31-25-18/h4-12,20,27H,3H2,1-2H3/b21-19+

InChI Key

NFJMMFUNVDPDMU-XUTLUUPISA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC=C(C=C4)Br)/O

SMILES

CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC=C(C=C4)Br)O

Canonical SMILES

CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC=C(C=C4)Br)O

Origin of Product

United States

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